6'-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3'-[1,5]dioxane]-4-one
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Overview
Description
6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one is a chemical compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . This compound is known for its unique spiro structure, which consists of a benzopyran ring fused with a dioxane ring. It is primarily used in scientific research and chemical synthesis.
Preparation Methods
The synthesis of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one involves several steps. One common method includes the reaction of a phenyl-substituted benzopyran with a dioxane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the spiro compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzopyran or dioxane rings are replaced with other groups.
Scientific Research Applications
6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one can be compared with other spiro compounds, such as:
2,3-dihydrospiro[1-benzopyran-4,4’-piperidine] hydrochloride: This compound has a similar spiro structure but differs in the substituents and ring systems.
3,4-dihydrospiro[2-benzopyran-1,4’-piperidin]-6-ol hydrochloride: Another spiro compound with distinct functional groups and applications.
The uniqueness of 6’-Phenyl-2,4-dihydrospiro[1-benzopyran-3,3’-[1,5]dioxane]-4-one lies in its specific structural features and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-phenylspiro[1,3-dioxane-5,3'-2H-chromene]-4'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-14-8-4-5-9-15(14)20-10-18(16)11-21-17(22-12-18)13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQCBLZIXZANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)COC4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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